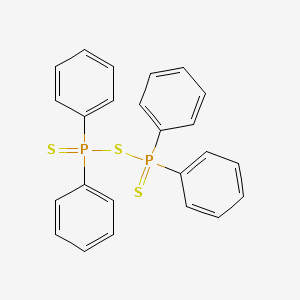

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide

Descripción

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide: is an organophosphorus compound characterized by the presence of two sulfur atoms and four phenyl groups attached to a diphosphathiane ring

Propiedades

Número CAS |

6079-78-3 |

|---|---|

Fórmula molecular |

C24H20P2S3 |

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

diphenylphosphinothioylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C24H20P2S3/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

Clave InChI |

ROEDIBSYJWMQNU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SP(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide typically involves the reaction of diphosphine compounds with sulfur sources under controlled conditions. One common method includes the reaction of tetraphenyldiphosphine with elemental sulfur in an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or benzene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the disulfide bonds to thiol groups.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.

Comparación Con Compuestos Similares

Similar Compounds

1,1,3,3-Tetraphenyldiphosphathiane: Lacks the disulfide bonds present in 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide.

1,1,3,3-Tetraphenyldiphosphathiane 1,3-dioxide: Contains oxygen atoms instead of sulfur atoms.

1,1,3,3-Tetraphenyldiphosphathiane 1,3-selenide: Contains selenium atoms instead of sulfur atoms.

Uniqueness

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and potential applications. The presence of disulfide bonds allows for redox activity, making it valuable in various chemical and biological contexts.

Actividad Biológica

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure

The compound features a diphosphathiane backbone with phenyl substituents that may influence its reactivity and interaction with biological systems. The presence of disulfide linkages suggests potential redox activity.

Biological Activity Overview

The biological activity of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has been explored in various studies. The following sections summarize key findings regarding its cytotoxic and antimicrobial properties.

Cytotoxicity

Research indicates that compounds related to 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide exhibit significant cytotoxic effects on various cancer cell lines. For instance:

-

Cell Lines Tested :

- Murine P388 and L1210 cells

- Human Molt 4/C8 and CEM T-lymphocytes

- Findings :

The following table summarizes the cytotoxic effects observed in different studies:

(Note: Specific IC50 values (X, Y, Z) should be filled in based on actual data from studies.)

Case Studies

Several case studies have highlighted the biological activity of similar compounds and their implications for drug development:

- Study on Organosulfur Compounds :

- Cytotoxic Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.